1-(Quinoxalin-2-yl)azetidine-3-carbonitrile
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Overview
Description
1-(Quinoxalin-2-yl)azetidine-3-carbonitrile is a heterocyclic compound that features a quinoxaline moiety fused with an azetidine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile typically involves the cyclization of quinoxaline derivatives with azetidine precursors under controlled conditions. One common method includes the reaction of quinoxaline-2-carbaldehyde with azetidine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
1-(Quinoxalin-2-yl)azetidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Quinoxaline: A simpler analog without the azetidine and nitrile groups.
Quinazoline: Another heterocyclic compound with similar biological activities.
Phthalazine: A structurally related compound with different pharmacological properties.
Uniqueness: 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile is unique due to the presence of the azetidine ring and nitrile group, which confer distinct chemical reactivity and biological activity compared to its analogs. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-quinoxalin-2-ylazetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-5-9-7-16(8-9)12-6-14-10-3-1-2-4-11(10)15-12/h1-4,6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDJHSCLBXJJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3N=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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